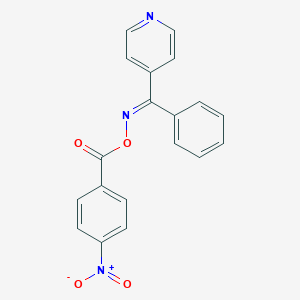
phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime, also known as PPMO-NB, is a chemical compound that has been extensively researched due to its potential applications in scientific research. This compound is a derivative of pyridine, which is a heterocyclic organic compound commonly found in many natural products and synthetic compounds. PPMO-NB has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime involves the binding of the compound to metal ions, such as copper and iron, through the formation of a coordination complex. The complex formation results in a change in the fluorescence properties of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime, which can be detected using fluorescence spectroscopy. The binding of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime to metal ions has been shown to be highly selective, which makes it a useful tool for detecting metal ions in biological systems.
Biochemical and Physiological Effects
phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime has been shown to have no significant biochemical or physiological effects in biological systems. The compound is non-toxic and does not affect the viability or function of cells. This makes it a safe and useful tool for detecting metal ions in biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime is its high selectivity for metal ions, which makes it a useful tool for detecting metal ions in complex biological systems. The compound is also non-toxic and does not affect the viability or function of cells, which makes it a safe tool for use in biological experiments. However, one limitation of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime is its relatively low fluorescence intensity, which can make it difficult to detect metal ions in low concentrations.
Future Directions
There are several future directions for the research of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime. One area of research is the development of more sensitive detection methods for metal ions using phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime. This could involve the modification of the compound to increase its fluorescence intensity or the development of new detection methods that are more sensitive to low concentrations of metal ions. Another area of research is the application of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime in the detection of metal ions in living organisms. This could involve the development of new imaging techniques that can detect metal ions in vivo using phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime. Overall, the research on phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime has the potential to lead to new discoveries in the field of metal ion detection and could have important applications in biological and medical research.
Synthesis Methods
Phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime can be synthesized using various methods, including the reaction of 4-pyridinecarboxaldehyde with 4-nitrobenzoyl chloride in the presence of a base and a catalyst. The resulting product is then treated with hydroxylamine to form phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime. Other methods of synthesis include the reaction of 4-pyridinecarboxaldehyde with 4-nitrobenzohydrazide in the presence of a reducing agent and the reaction of 4-pyridinecarboxaldehyde with 4-nitrobenzoyl hydrazine in the presence of a base and a catalyst.
Scientific Research Applications
Phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime has been extensively studied for its potential applications in scientific research. One of the main applications of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime is as a fluorescent probe for detecting metal ions, such as copper and iron, in biological systems. phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime has been shown to selectively bind to copper and iron ions, which can be detected using fluorescence spectroscopy. This method of detection is highly sensitive and can be used to detect metal ions in complex biological systems.
properties
Product Name |
phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime |
|---|---|
Molecular Formula |
C19H13N3O4 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
[(E)-[phenyl(pyridin-4-yl)methylidene]amino] 4-nitrobenzoate |
InChI |
InChI=1S/C19H13N3O4/c23-19(16-6-8-17(9-7-16)22(24)25)26-21-18(14-4-2-1-3-5-14)15-10-12-20-13-11-15/h1-13H/b21-18+ |
InChI Key |
RAYNBWCXEMCKJN-DYTRJAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=NC=C3 |
SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)
![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)








![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)